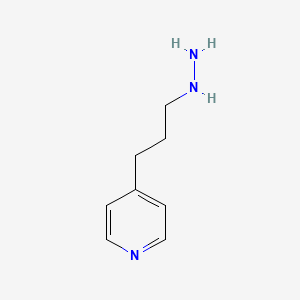

4-(3-Hydrazinylpropyl)pyridine

Description

Foundational Significance of Pyridine (B92270) Scaffolds in Heterocyclic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in both natural and synthetic compounds. google.comevitachem.com Its importance in medicinal chemistry is profound, with pyridine scaffolds being present in a vast number of FDA-approved drugs. google.comrsc.org This prevalence is due to the pyridine unit's ability to enhance a molecule's pharmacological properties, including improving metabolic stability, increasing cellular permeability, and addressing protein-binding issues. google.comsigmaaldrich.com

Pyridine's chemical properties, such as its basicity, water solubility, and capacity for hydrogen bonding, make it a versatile component in drug design. google.comchemsrc.com It is a key constituent in numerous pharmaceuticals, including those with antimicrobial, antiviral, anticancer, and anti-inflammatory activities. rsc.orggoogleapis.com The pyridine nucleus is also found in essential natural products like alkaloids and vitamins. google.comchemsrc.com

In organic synthesis, pyridine and its derivatives are widely used as catalysts, reagents, and solvents. vcu.edugoogleapis.com The nitrogen atom in the ring influences its reactivity, making it susceptible to both electrophilic and nucleophilic substitution reactions, although under different conditions. chemsrc.com This tunable reactivity allows for the synthesis of a diverse array of functionalized pyridine derivatives. researchgate.net

The Role of Hydrazine (B178648) and Hydrazone Functionalities in Organic Synthesis and Derivatization

Hydrazine (N₂H₄) and its organic derivatives are highly reactive and versatile reagents in organic synthesis. jscimedcentral.comscholaris.ca The nucleophilic nature of the hydrazine group allows it to readily react with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. worktribe.com This reaction is a cornerstone of organic chemistry, providing a reliable method for the synthesis and characterization of carbonyl compounds.

Hydrazones themselves are important intermediates in a variety of chemical transformations. worktribe.com They are key participants in reactions like the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. jscimedcentral.comscholaris.ca The formation of hydrazones is also a widely used strategy in bioconjugation, where the stable hydrazone linkage is employed to connect molecules for various applications, including the development of antibody-drug conjugates. worktribe.com

Furthermore, hydrazine-based derivatization reagents are crucial for enhancing the detection and analysis of carbonyl-containing compounds in various analytical techniques, such as mass spectrometry. The ability of hydrazine to act as a building block for nitrogen-containing heterocycles further underscores its importance in synthetic chemistry. jscimedcentral.com

Positioning of 4-(3-Hydrazinylpropyl)pyridine within Advanced Organic and Coordination Chemistry Research

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structural features allow for a clear positioning within advanced chemical research. The presence of both a pyridine ring and a terminal hydrazine group on a flexible propyl linker suggests its significant potential as a bifunctional ligand in coordination chemistry and as a versatile building block in organic synthesis.

The pyridine nitrogen and the two nitrogen atoms of the hydrazine group can act as donor atoms, allowing the molecule to chelate to metal ions and form stable coordination complexes. The flexibility of the propyl chain would enable the ligand to adopt various conformations to accommodate the geometric preferences of different metal centers. The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties.

In organic synthesis, the hydrazine moiety of this compound can be readily converted into a hydrazone by reaction with an aldehyde or ketone. This would allow for the introduction of a pyridine-containing fragment into a larger molecule, a strategy that could be valuable in the synthesis of new pharmaceutical candidates or functional materials.

Below are illustrative data tables that provide general properties of the constituent functional groups and potential characteristics of coordination complexes involving similar ligands.

Table 1: General Properties of Pyridine and Hydrazine

| Property | Pyridine | Hydrazine |

| Formula | C₅H₅N | N₂H₄ |

| Molar Mass | 79.10 g/mol | 32.05 g/mol |

| Boiling Point | 115.2 °C | 113.5 °C |

| Basicity (pKa of conjugate acid) | 5.25 | 7.9 |

| Key Reactivity | Nucleophilic substitution, Electrophilic substitution (at C-3), Coordination to metals | Nucleophilic addition to carbonyls, Reducing agent, Formation of heterocycles |

Table 2: Representative Coordination Data for Pyridine-based Ligands

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

| Cu(II) | Bis(imino)pyridine | Pentacoordinated | scholaris.ca |

| Cr(III) | Bis(imino)pyridine | Octahedral | scholaris.ca |

| Mn(II) | Bis(imino)pyridine | Pentacoordinated | scholaris.ca |

| Co(II) | Pyrazole-based | Distorted Octahedron | |

| Ni(II) | Pyridine-based | Octahedral, Tetrahedral, Square Planar |

Structure

3D Structure

Properties

CAS No. |

6978-98-9 |

|---|---|

Molecular Formula |

C8H13N3 |

Molecular Weight |

151.21 |

IUPAC Name |

3-pyridin-4-ylpropylhydrazine |

InChI |

InChI=1S/C8H13N3/c9-11-5-1-2-8-3-6-10-7-4-8/h3-4,6-7,11H,1-2,5,9H2 |

InChI Key |

IPNAXBQBFHMJGS-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1CCCNN |

Canonical SMILES |

C1=CN=CC=C1CCCNN |

Other CAS No. |

6978-98-9 |

Origin of Product |

United States |

Reactivity Profiles and Transformational Chemistry of 4 3 Hydrazinylpropyl Pyridine

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring is not part of the aromatic π-system, which imparts basic and nucleophilic characteristics similar to tertiary amines.

Protonation and Salt Formation Dynamics

Due to the availability of the lone pair on the nitrogen atom, the pyridine ring acts as a base. In the presence of an acid, the nitrogen atom is readily protonated to form a stable pyridinium (B92312) salt. This reaction is a fundamental acid-base equilibrium. The resulting positive charge on the pyridinium cation significantly alters the electronic properties of the aromatic ring, making it more electron-deficient.

Table 1: General Protonation Reaction of 4-(3-Hydrazinylpropyl)pyridine

| Reactant | Reagent/Conditions | Product |

| This compound | Acid (e.g., HCl, H₂SO₄) | 4-(3-Hydrazinylpropyl)pyridinium salt |

Quaternization and N-Alkylation Reactions

The nucleophilic pyridine nitrogen can react with alkylating agents, such as alkyl halides, to form quaternary pyridinium salts. This process, known as N-alkylation or quaternization, involves the formation of a new carbon-nitrogen bond. The reaction proceeds via nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkylating agent. This transformation introduces a permanent positive charge on the pyridine nitrogen, further influencing the molecule's properties and subsequent reactivity. The degree and rate of quaternization can be influenced by the nature of the alkylating agent and the reaction conditions.

Table 2: General N-Alkylation Reaction of this compound

| Reactant | Reagent/Conditions | Product |

| This compound | Alkyl Halide (R-X) | N-Alkyl-4-(3-hydrazinylpropyl)pyridinium halide |

N-Oxidation Pathways and Subsequent Transformations

The pyridine nitrogen atom can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peracids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide. The resulting N-oxide group alters the electronic distribution in the pyridine ring, enhancing the reactivity at the C2 and C4 positions towards nucleophilic attack. Pyridine N-oxides are versatile intermediates that can undergo a variety of subsequent transformations, including rearrangements and functional group introductions.

Table 3: General N-Oxidation Reaction of this compound

| Reactant | Reagent/Conditions | Product |

| This compound | Peracid (e.g., RCO₃H) | This compound N-oxide |

Reactions of the Hydrazine (B178648) Functionality

The hydrazine moiety (-NH-NH₂) is a powerful nucleophile due to the "alpha effect," where the adjacent lone pairs on the nitrogen atoms enhance nucleophilicity. This functional group is the primary site for reactions such as condensation and acylation.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

The terminal nitrogen of the hydrazine group readily reacts with the electrophilic carbon of aldehydes and ketones in a condensation reaction to form hydrazones. pharm.or.jpthieme-connect.com This reaction involves the nucleophilic addition of the hydrazine to the carbonyl group, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N-NH-). cdnsciencepub.com Hydrazone formation is a widely used reaction in organic synthesis for derivatization and for the construction of more complex heterocyclic systems. organic-chemistry.orggoogle.com

Table 4: General Hydrazone Formation Reaction

| Reactant | Reagent/Conditions | Product |

| This compound | Aldehyde (R'-CHO) or Ketone (R'-CO-R'') | Corresponding Hydrazone derivative |

Acylation and Sulfonylation of the Hydrazine Moiety

The nucleophilic nitrogens of the hydrazine group can be readily acylated or sulfonylated by reacting with appropriate electrophiles like acyl chlorides, acid anhydrides, or sulfonyl chlorides.

Acylation: The reaction with an acylating agent typically occurs at the terminal nitrogen atom to yield an acyl hydrazide (also known as a hydrazide). This reaction introduces a carbonyl group adjacent to the nitrogen, forming a stable amide-like linkage. Acyl hydrazides are important intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds. thieme-connect.comorganic-chemistry.org

Table 5: General Acylation Reaction of the Hydrazine Moiety

| Reactant | Reagent/Conditions | Product |

| This compound | Acylating Agent (e.g., R'-COCl) | N'-[3-(Pyridin-4-yl)propyl]acylhydrazide |

Sulfonylation: Similarly, reaction with a sulfonyl chloride results in the formation of a sulfonyl hydrazide. google.commdpi.com The sulfonyl group is attached to one of the hydrazine's nitrogen atoms. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. google.com Sulfonyl hydrazides are stable compounds and serve as valuable precursors in organic synthesis. nih.gov

Table 6: General Sulfonylation Reaction of the Hydrazine Moiety

| Reactant | Reagent/Conditions | Product |

| This compound | Sulfonyl Chloride (R'-SO₂Cl) / Base | N'-[3-(Pyridin-4-yl)propyl]sulfonylhydrazide |

Intramolecular and Intermolecular Cyclization Reactions

The bifunctional nature of this compound, containing both a nucleophilic hydrazine moiety and a pyridine ring, makes it a candidate for various cyclization reactions. These reactions can lead to the formation of novel heterocyclic systems, which are valuable scaffolds in medicinal chemistry and materials science. mdpi.com

Intramolecular Cyclization:

Intramolecular reactions could potentially lead to the formation of fused or spiro-heterocyclic systems. One possibility is the formation of a pyrazolidine (B1218672) ring fused to the pyridine core. While direct evidence for this specific transformation with this compound is scarce, the general synthesis of pyrazolidine derivatives often involves the reaction of hydrazines with suitable dielectrophiles. researchgate.net In principle, activation of the pyridine ring could facilitate an intramolecular cyclization. For instance, if the pyridine nitrogen were quaternized, the ring would become more susceptible to nucleophilic attack by the terminal hydrazine group, although this specific pathway for the subject molecule is not documented.

Intermolecular Cyclization:

More commonly, the hydrazine group of this compound is expected to participate in intermolecular cyclization reactions with various electrophilic reagents. The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a classic and robust method for the synthesis of pyrazoles. mdpi.com

For instance, reacting this compound with a β-diketone would be expected to yield a 1-substituted pyrazole (B372694), where the substituent is the 4-(propyl)pyridine moiety. The general mechanism involves initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. mdpi.com

| Reactant | Product Class | Reaction Type | Significance |

|---|---|---|---|

| 1,3-Diketones (e.g., Acetylacetone) | Pyrazoles | Cyclocondensation | Forms stable five-membered aromatic heterocycles. mdpi.com |

| α,β-Unsaturated Carbonyls | Pyrazolines/Pyrazoles | Michael Addition followed by Cyclization | Leads to partially or fully saturated five-membered rings, which can be oxidized to pyrazoles. mdpi.com |

| β-Ketoesters | Pyrazolones | Cyclocondensation | Produces five-membered heterocyclic ketones with significant biological applications. nih.gov |

Reactivity at the Propyl Spacer and Ancillary Positions

The reactivity of the this compound molecule is not limited to the terminal hydrazine. The pyridine ring and the propyl chain also possess sites for potential chemical transformations.

Pyridine Ring: The pyridine ring is generally electron-deficient and susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, especially if a leaving group is present or if the ring is activated (e.g., as an N-oxide). pharmaguideline.com Conversely, electrophilic aromatic substitution is difficult and typically requires harsh conditions, directing to the 3-position. pharmaguideline.com For the unsubstituted this compound, direct functionalization on the ring (e.g., Minisci-type radical alkylation) could occur, typically favoring the C-2 position. nih.gov

Propyl Spacer: The propyl chain itself is a saturated alkyl spacer and is generally unreactive. However, the positions alpha to the pyridine ring (benzylic-like) and alpha to the hydrazine group can exhibit enhanced reactivity. Free-radical reactions could potentially lead to functionalization along the chain, although this is often unselective without directing groups.

Hydrazine Moiety: Besides cyclizations, the hydrazine group can undergo a variety of other reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form hydrazides.

Condensation: Reaction with aldehydes and ketones to form hydrazones. These hydrazones are versatile intermediates for further transformations, including cyclization to form other heterocyclic systems like triazoles. mdpi.com

Oxidation/Reduction: Hydrazines can be oxidized to azo compounds or reduced (e.g., reductive alkylation).

Investigations into Regioselectivity and Stereoselectivity in Transformations

Regioselectivity:

Regioselectivity is a critical consideration in the reactions of this compound, particularly in intermolecular cyclizations.

When reacting with an unsymmetrical 1,3-dicarbonyl compound, two regioisomeric pyrazoles can potentially form. The outcome is determined by which carbonyl group undergoes the initial nucleophilic attack by the more nucleophilic nitrogen of the hydrazine (typically the terminal NH2) and which undergoes the subsequent ring-closing condensation. The relative electrophilicity of the two carbonyl carbons is the deciding factor. For example, in a β-ketoester, the ketone carbonyl is generally more electrophilic than the ester carbonyl, leading to a preferential attack at the ketone and the formation of a specific pyrazolone (B3327878) regioisomer. mdpi.com

In the context of functionalizing the pyridine ring, regioselectivity is governed by the inherent electronic properties of the heterocycle. Nucleophilic attacks are directed to the C-2 and C-4 positions, while electrophilic and radical attacks are generally directed to C-3 and C-2, respectively. pharmaguideline.comnih.gov The presence of the 4-propylhydrazinyl substituent, being an electron-donating group, would further influence the regiochemical outcome of reactions on the pyridine ring.

Stereoselectivity:

Investigations into stereoselectivity would be most relevant if the propyl spacer or a reactant introduces chiral centers. For instance, in the formation of pyrazoline rings from α,β-unsaturated carbonyls, new stereocenters can be created. If the reaction involves chiral reagents or catalysts, it might be possible to achieve stereoselective synthesis of specific enantiomers or diastereomers. However, there are no specific studies on stereoselective transformations of this compound reported in the surveyed literature. General methods for asymmetric synthesis of pyrazole and pyrazolidine derivatives exist but have not been applied to this specific substrate. organic-chemistry.org

The available literature discusses related, but structurally distinct, compounds such as other pyridine-hydrazine ligands or different derivatives of pyridine. However, per the strict requirement to focus solely on this compound, this information cannot be used to construct a scientifically accurate and dedicated article on the specified compound. Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content at this time.

In-Depth Analysis of this compound in Coordination Chemistry

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of published research specifically detailing the coordination chemistry of this compound. While extensive studies exist for various pyridine derivatives and hydrazinyl-containing ligands in the field of coordination chemistry, this particular compound does not appear to have been the subject of dedicated investigation regarding its metal complexation behavior and the associated properties.

Therefore, it is not possible to provide a detailed, data-driven article on the spectroscopic, electronic, magnetic, photophysical, stability, and reactivity properties of its coordination complexes as outlined in the requested sections. The generation of scientifically accurate and verifiable content requires a foundation of peer-reviewed research, which is currently unavailable for this specific molecule.

General principles of coordination chemistry suggest that this compound possesses potential as a chelating ligand, capable of coordinating to metal centers through both the pyridine nitrogen and one or both nitrogen atoms of the hydrazinyl group. The propyl linker would allow for the formation of stable chelate rings. However, without experimental data, any discussion of the following would be purely speculative:

Coordination Chemistry and Metal Complexation of 4 3 Hydrazinylpropyl Pyridine

Studies on the Stability and Reactivity of Metal-4-(3-Hydrazinylpropyl)pyridine Complexes:Formation constants, dissociation kinetics, and reactivity patterns of potential complexes are undocumented in the scientific literature.

Future research in the field may explore the synthesis and characterization of metal complexes with 4-(3-Hydrazinylpropyl)pyridine, which would then enable a thorough examination of the topics requested. Until such research is published, a detailed article on its coordination chemistry cannot be accurately compiled.

Theoretical and Computational Investigations of 4 3 Hydrazinylpropyl Pyridine

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule. These analyses reveal key information about molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. niscpr.res.in It is particularly effective for optimizing molecular geometries and calculating electronic properties. For 4-(3-hydrazinylpropyl)pyridine, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govrsc.org

DFT calculations provide the optimized ground-state geometry of the molecule, yielding precise bond lengths and angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Table 1: Calculated Geometric and Electronic Parameters for this compound using DFT/B3LYP/6-311++G(d,p)

| Parameter | Value |

|---|---|

| Selected Bond Lengths (Å) | |

| N(pyridine)-C | 1.34 |

| C-C(propyl) | 1.53 |

| C-N(hydrazinyl) | 1.47 |

| N-N(hydrazinyl) | 1.45 |

| **Selected Bond Angles (°) ** | |

| C-N-C (in pyridine (B92270) ring) | 117.0 |

| C-C-C (propyl chain) | 112.5 |

| C-C-N (propyl-hydrazinyl) | 110.8 |

| Electronic Properties | |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -0.88 eV |

| HOMO-LUMO Gap (ΔE) | 5.37 eV |

Note: The data in this table is representative of typical DFT calculation results for similar pyridine derivatives and serves as an illustrative example.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dechemrxiv.org The MEP surface is plotted over the molecule's electron density, with different colors representing varying potential values.

In an MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are expected to be concentrated around the nitrogen atom of the pyridine ring and the terminal amino group of the hydrazinyl moiety due to the presence of lone pairs of electrons. researchgate.netresearchgate.net Conversely, regions of positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack, often found around the hydrogen atoms attached to the nitrogen atoms and the pyridine ring. mdpi.com

Table 2: Representative MEP Surface Values for this compound

| Molecular Region | Potential Range (kcal/mol) | Implied Reactivity |

|---|---|---|

| Pyridine Nitrogen Lone Pair | -35 to -50 | Highly Nucleophilic; Proton Acceptor Site |

| Hydrazinyl (-NH2) Lone Pairs | -25 to -40 | Nucleophilic |

Note: The data in this table is illustrative, based on general principles of MEP analysis for nitrogen-containing heterocyclic compounds.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the flexible propyl chain in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis is used to identify the most stable conformers and the energy barriers between them. researchgate.net Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time, providing insights into its dynamic behavior, flexibility, and interactions with its environment (e.g., a solvent). nih.govnih.gov

An MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) and solve Newton's equations of motion for every atom. The resulting trajectory provides information on how the molecule explores different conformational states, the stability of intramolecular hydrogen bonds, and the distribution of key dihedral angles in the propyl-hydrazinyl chain. This is crucial for understanding how the molecule's shape adapts in different environments, which influences its biological activity and chemical reactivity.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. nih.gov For this compound, this could involve studying reactions such as its synthesis, its role as a nucleophile in condensation reactions (e.g., with aldehydes or ketones), or its coordination to a metal center.

DFT calculations can locate the geometry of a transition state and determine its energy, which corresponds to the activation energy of the reaction. This information helps elucidate the reaction mechanism step-by-step and predict reaction rates. For instance, a theoretical study could compare the activation barriers for a reaction occurring at the pyridine nitrogen versus the terminal hydrazinyl nitrogen, thereby predicting the most likely site of reaction under specific conditions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (δ). researchgate.net Theoretical predictions of ¹H and ¹³C NMR spectra for this compound can help in assigning the signals observed in an experimental spectrum. The calculated shifts are influenced by the electronic environment of each nucleus; for example, the protons on the pyridine ring are expected to appear in the aromatic region, with their exact shifts influenced by the electron-donating propyl-hydrazinyl substituent. pw.edu.plnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (Pyridine, ortho to N) | 8.45 | C (Pyridine, ortho to N) | 149.5 |

| H (Pyridine, meta to N) | 7.15 | C (Pyridine, meta to N) | 123.8 |

| H (Propyl, α to ring) | 2.65 | C (Pyridine, para to N) | 150.2 |

| H (Propyl, β to ring) | 1.90 | C (Propyl, α to ring) | 34.5 |

| H (Propyl, γ to ring) | 2.80 | C (Propyl, β to ring) | 29.0 |

| H (Hydrazinyl, -NH-) | 4.50 (broad) | C (Propyl, γ to ring) | 52.1 |

Note: Values are illustrative and referenced against TMS. Broad signals are expected for exchangeable protons on nitrogen.

Infrared (IR) Frequencies: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. researchgate.net Each calculated frequency is associated with a specific normal mode of vibration, such as the stretching or bending of bonds. This allows for the assignment of experimental IR bands. For this compound, key predicted frequencies would include N-H stretching from the hydrazinyl group, C-H stretching from the alkyl chain and pyridine ring, and C=N/C=C stretching vibrations characteristic of the pyridine ring.

Ligand Field Theory and Metal-Ligand Interaction Modeling in Complexes

This compound is an excellent candidate for a ligand in coordination chemistry, as it possesses multiple potential donor sites: the pyridine nitrogen and the two nitrogen atoms of the hydrazinyl group. It can act as a monodentate, bidentate, or bridging ligand.

When this molecule coordinates to a transition metal ion, the interaction between the metal's d-orbitals and the ligand's orbitals is described by Ligand Field Theory (LFT). wikipedia.org LFT is a more advanced model that combines aspects of crystal field theory and molecular orbital theory to explain the electronic structure, bonding, and magnetic properties of coordination complexes. umb.eduuni-siegen.de

Computational modeling, often using DFT, can be used to investigate these metal-ligand interactions. rsc.org Calculations can determine the preferred coordination geometry (e.g., octahedral, tetrahedral), the metal-ligand bond strengths, and the resulting splitting of the metal d-orbitals (the ligand field splitting parameter, Δ). nih.govresearchgate.net This analysis helps in understanding the color, magnetism, and reactivity of the resulting metal complexes. wikipedia.org For example, modeling a complex with Fe(II) would elucidate how the d-orbital energies are affected by the coordination of the pyridine and/or hydrazinyl groups, predicting whether a high-spin or low-spin complex is formed.

Applications of 4 3 Hydrazinylpropyl Pyridine in Advanced Organic Synthesis and Materials Science

Utility as a Key Building Block for Complex Molecular Architectures

Pyridine-containing molecules are fundamental building blocks in the synthesis of a wide array of complex organic structures, including pharmaceuticals, agrochemicals, and natural products. lifechemicals.com The nitrogen atom in the pyridine (B92270) ring provides a site for various chemical modifications, and the ring itself can act as a scaffold for constructing more elaborate molecular frameworks. whiterose.ac.ukscripps.edunih.gov The presence of a hydrazinylpropyl side chain in 4-(3-Hydrazinylpropyl)pyridine introduces a reactive hydrazine (B178648) group, which could theoretically participate in reactions like condensation with carbonyl compounds to form hydrazones, or be used in the synthesis of other heterocyclic systems. This dual functionality could make it a valuable precursor, though specific examples of its use in synthesizing complex architectures are not found in the reviewed literature.

Role as a Versatile Chemical Intermediate for Further Derivatization

As a chemical intermediate, pyridine derivatives are frequently used to introduce the pyridine motif into larger molecules. nih.gov The hydrazinyl group (-NHNH2) on this compound is a potent nucleophile and a precursor to various functional groups. It can be acylated, alkylated, or used to form different heterocyclic rings like pyrazoles or pyridazines. This versatility would theoretically allow for a wide range of derivatives to be synthesized from this parent molecule. However, specific research detailing such derivatization pathways for this compound is not currently available.

Development of Novel Organocatalysts and Ligands for Transition Metal Catalysis

The pyridine nitrogen is a well-known Lewis basic site, making many pyridine derivatives effective as organocatalysts, for instance, in acylation reactions or reductive ozonolysis. dntb.gov.uanih.gov Furthermore, the pyridine ring is a common structural motif in ligands for transition metal catalysis. wikipedia.orgsemanticscholar.orgnih.govresearchgate.net The nitrogen atom can coordinate to a metal center, influencing its catalytic activity and selectivity. The additional hydrazinyl group in this compound could potentially act as a second coordination site, allowing the molecule to function as a bidentate ligand. Such ligands are highly valuable in creating stable and selective metal complexes for various catalytic transformations. researchgate.net Despite this potential, no specific studies demonstrating the use of this compound as an organocatalyst or a ligand have been identified.

Exploration in Polymer and Supramolecular Chemistry

Pyridine units are incorporated into polymers to impart specific properties, such as thermal stability, pH-responsiveness, or metal-coordination capabilities. mdpi.comnih.gov The ability of the pyridine nitrogen to participate in non-covalent interactions, such as hydrogen bonding and metal coordination, also makes it a valuable component in supramolecular chemistry. researchgate.netresearchgate.net These interactions can be used to direct the self-assembly of molecules into well-defined, functional architectures. The hydrazinyl group of this compound could also engage in strong hydrogen bonding, suggesting its potential as a monomer or a component in the design of functional polymers and self-assembling supramolecular systems. kent.ac.uk At present, there is no specific literature that explores the use of this compound in these areas.

Potential in the Design of Functional Materials (e.g., optoelectronic devices, sensors)

Functional materials often derive their properties from specific molecular subunits. Pyridine-containing polymers and molecules are investigated for applications in electronic and optical devices due to their electronic properties and ability to coordinate with emissive metal ions. mdpi.com They can also be used in the development of chemical sensors, where the pyridine nitrogen can act as a binding site for analytes, leading to a detectable signal change. While the combination of a pyridine ring and a hydrazinyl group could lead to interesting photophysical or binding properties suitable for functional materials, research on this compound for applications in optoelectronics or sensing has not been reported.

Advanced Analytical Methodologies for the Characterization of 4 3 Hydrazinylpropyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 4-(3-Hydrazinylpropyl)pyridine in solution. High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the propyl chain. The two protons ortho to the nitrogen atom (H-2, H-6) would appear as a doublet at a downfield chemical shift (typically δ 8.5-8.7 ppm) due to the deshielding effect of the nitrogen. The two protons meta to the nitrogen (H-3, H-5) would appear as a doublet at a slightly more upfield position (around δ 7.2-7.4 ppm). The protons of the propyl chain would appear as multiplets in the aliphatic region (δ 1.5-3.0 ppm), with the methylene (B1212753) group adjacent to the pyridine ring appearing most downfield. The protons of the hydrazine (B178648) group (NH and NH₂) may appear as broad singlets, and their chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The pyridine ring carbons would resonate in the aromatic region (δ 120-150 ppm), with the carbons adjacent to the nitrogen (C-2, C-6) being the most deshielded. The aliphatic carbons of the propyl chain would appear in the upfield region (δ 20-40 ppm). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to trace the connectivity of protons within the propyl chain and the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the propyl side chain and the pyridine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine C2, C6 | 8.5 - 8.7 (d) | ~150 |

| Pyridine C3, C5 | 7.2 - 7.4 (d) | ~124 |

| Pyridine C4 | - | ~148 |

| Propyl Cα (CH₂) | 2.6 - 2.8 (t) | ~35 |

| Propyl Cβ (CH₂) | 1.8 - 2.0 (m) | ~30 |

| Propyl Cγ (CH₂) | 2.8 - 3.0 (t) | ~40 |

| Hydrazine NH, NH₂ | Variable (broad s) | - |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of this compound. Using techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion, [M+H]⁺. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the calculation of a unique elemental formula, thereby confirming the compound's identity. umtm.cz

Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure by fragmenting the isolated molecular ion and analyzing the resulting product ions. nih.gov The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways would include:

Cleavage of the N-N bond in the hydrazine moiety.

Loss of ammonia (B1221849) (NH₃) from the hydrazine group.

Fragmentation along the propyl chain, leading to characteristic neutral losses.

Formation of a stable pyridinium (B92312) or tropylium-like ion from the aromatic ring.

These fragmentation patterns are invaluable for distinguishing between isomers and confirming the connectivity of the side chain to the pyridine ring. nih.gov

Table 2: Predicted Key Fragments in MS/MS Analysis of [M+H]⁺ of this compound

| m/z (mass/charge) | Proposed Fragment Structure/Loss |

| 152.1184 | [M+H]⁺ |

| 135.0922 | [M+H - NH₃]⁺ |

| 121.0864 | [M+H - NH₂NH]⁺ |

| 106.0653 | [C₇H₈N]⁺ (Pyridyl-ethyl cation) |

| 93.0578 | [C₆H₇N]⁺ (Pyridyl-methyl cation) |

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands.

N-H Stretching: The hydrazine group will show characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. The presence of two bands in this region can indicate a primary amine (-NH₂).

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl chain will appear just below 3000 cm⁻¹. pw.edu.pl

C=C and C=N Stretching: The characteristic stretching vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region. nih.gov

N-H Bending: The scissoring vibration of the -NH₂ group is typically observed around 1600-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the pyridine ring, particularly the "ring breathing" mode around 1000 cm⁻¹, often produce a strong and sharp signal in the Raman spectrum, which is characteristic of the pyridine ring structure. researchgate.net

Table 3: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| N-H Stretch (Hydrazine) | 3200 - 3400 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| N-H Bend (Hydrazine) | 1600 - 1650 | IR |

| Pyridine Ring Stretches | 1400 - 1600 | IR, Raman |

| Pyridine Ring Breathing | ~1000 | Raman |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure

For the unequivocal determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. mdpi.com This technique requires growing a suitable single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of atomic positions, bond lengths, bond angles, and torsion angles. nih.gov

For this compound, X-ray crystallography would provide definitive proof of the connectivity between the propyl chain and the pyridine ring at the 4-position. Furthermore, it would reveal crucial information about the conformation of the flexible propylhydrazine (B1293729) side chain and the intermolecular interactions that govern the crystal packing. Hydrogen bonding is expected to be a dominant intermolecular force, with the hydrazine group acting as a hydrogen bond donor and the pyridine nitrogen atom acting as a hydrogen bond acceptor. These interactions dictate the supramolecular architecture of the compound in its crystalline form.

Advanced Chromatographic Separation and Purity Assessment Techniques (HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for determining the purity of non-volatile or thermally sensitive compounds. researchgate.net A reversed-phase HPLC method would typically be developed. The compound would be separated on a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acidic modifier to ensure good peak shape for the basic pyridine moiety. sielc.com Detection is commonly performed using an ultraviolet (UV) detector, set to a wavelength where the pyridine ring exhibits strong absorbance (around 254-260 nm). The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Table 4: Representative HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in Water; B: Acetonitrile |

| Gradient | Gradient elution, e.g., 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 255 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. cdc.gov Due to the polar and less volatile nature of the hydrazine group, direct analysis of this compound by GC can be challenging, potentially leading to poor peak shape and thermal degradation. To overcome this, derivatization of the hydrazine group (e.g., by silylation) may be necessary to increase its volatility and thermal stability. nih.gov Following separation on the GC column, the mass spectrometer provides mass spectra for the eluting peaks, allowing for positive identification of the target compound and characterization of any impurities. hmdb.ca

Future Research Trajectories and Interdisciplinary Perspectives

Untapped Synthetic Avenues and Methodological Advancements

The development of efficient and versatile synthetic routes is paramount for the thorough investigation of 4-(3-Hydrazinylpropyl)pyridine and its derivatives. While a definitive synthesis for this specific compound is not prominently reported, existing knowledge of pyridine (B92270) and hydrazine (B178648) chemistry provides a fertile ground for devising novel synthetic strategies.

Future research could focus on:

Novel Catalytic Systems: The exploration of transition-metal-catalyzed cross-coupling reactions could provide a direct and efficient method for the C4-functionalization of the pyridine ring with a hydrazine-containing side chain. researchgate.net Methodologies such as Buchwald-Hartwig amination could be adapted for the direct coupling of a protected hydrazine with a 4-(3-halopropyl)pyridine precursor.

Green Chemistry Approaches: The development of environmentally benign synthetic methods is a critical area of focus. This could involve the use of greener solvents, catalyst-free reactions, or mechanochemical synthesis, which has been successfully employed for the synthesis of hydrazone derivatives. mdpi.com

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving energetic intermediates like hydrazine. Developing a flow-based synthesis for this compound could enable safer and more efficient production.

Multi-component Reactions: Designing one-pot, multi-component reactions for the assembly of the target molecule from simple starting materials would be a highly atom-economical and efficient approach. ijcrt.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Novel Catalytic Systems | High efficiency, selectivity, and functional group tolerance. | Development of novel ligands and catalysts for C-N bond formation. |

| Green Chemistry | Reduced environmental impact, increased safety. | Solvent-free reactions, use of renewable starting materials. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design and optimization of reaction parameters. |

| Multi-component Reactions | High atom economy, operational simplicity. | Design of novel reaction cascades. |

Deeper Exploration of Structure-Reactivity Relationships

A fundamental understanding of the interplay between the structural features of this compound and its chemical reactivity is crucial for predicting its behavior and designing applications. The electron-withdrawing nature of the pyridine ring is expected to influence the nucleophilicity of the hydrazine moiety. wikipedia.org Conversely, the hydrazine group can impact the electronic properties of the pyridine ring.

Key areas for investigation include:

Electronic Effects: A detailed study of the electronic communication between the pyridine ring and the hydrazine group is warranted. rsc.org Techniques such as Hammett analysis of substituted derivatives could quantify the electronic effects. Computational studies, including Density Functional Theory (DFT), can provide insights into the molecular orbital energies and charge distribution. mdpi.com

Steric Hindrance: The propyl chain introduces conformational flexibility. Understanding how the conformation of the propyl chain affects the accessibility and reactivity of both the pyridine nitrogen and the hydrazine group is important. nih.gov Steric effects will also play a crucial role in the design of derivatives with specific binding properties.

Hydrogen Bonding: The hydrazine moiety can act as both a hydrogen bond donor and acceptor. Investigating the intra- and intermolecular hydrogen bonding capabilities of this compound is essential for understanding its solid-state structure and its interactions in biological systems.

Coordination Chemistry: Both the pyridine nitrogen and the hydrazine group are potential coordination sites for metal ions. A systematic study of the coordination chemistry of this compound with various metal centers could lead to the discovery of novel catalysts or materials with interesting magnetic or optical properties.

Rational Design Principles for Targeted Applications

The unique combination of a pyridine ring and a hydrazine group in this compound makes it an attractive scaffold for the rational design of molecules with specific functions.

Future research should focus on designing derivatives for:

Medicinal Chemistry: Pyridine and hydrazine derivatives are prevalent in many pharmaceuticals. ijnrd.orgnih.gov The rational design of this compound analogs could lead to new therapeutic agents. For instance, the hydrazine moiety can be used to form hydrazones, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. nih.govrsc.org

Materials Science: The ability of this molecule to coordinate with metal ions and form hydrogen bonds makes it a promising building block for the synthesis of coordination polymers and supramolecular assemblies. researchgate.net These materials could have applications in areas such as gas storage, catalysis, and sensing.

Agrochemicals: Many pesticides and fungicides contain pyridine and hydrazine moieties. hydrazine.com The design of novel agrochemicals based on the this compound scaffold could lead to more effective and environmentally friendly crop protection agents.

| Application Area | Design Strategy | Potential Outcome |

| Medicinal Chemistry | Synthesis of hydrazone and other derivatives. | Novel therapeutic agents with improved efficacy and selectivity. |

| Materials Science | Exploration of coordination with various metal ions. | New functional materials with tailored properties. |

| Agrochemicals | Modification of the scaffold to enhance biological activity. | Development of next-generation pesticides and fungicides. |

Integration of Machine Learning and AI in Compound Design and Discovery

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research. These tools can be leveraged to accelerate the discovery and optimization of derivatives of this compound.

Key applications of AI and ML include:

Property Prediction: ML models can be trained to predict the physicochemical and biological properties of virtual derivatives of this compound, allowing for the rapid screening of large chemical spaces. specialchem.comarxiv.org This can help to prioritize the synthesis of the most promising candidates. researchgate.net

De Novo Design: Generative AI models can be used to design novel molecules with desired properties based on the this compound scaffold. neurosciencenews.comnih.gov These models can learn the underlying rules of chemical structure and activity to propose innovative molecular architectures.

Reaction Prediction and Optimization: AI tools can assist in planning the synthesis of new derivatives by predicting the outcomes of chemical reactions and suggesting optimal reaction conditions. This can significantly reduce the time and resources required for synthetic chemistry.

Synergistic Research with Emerging Fields in Chemical Science

The unique properties of this compound make it a candidate for synergistic research with other emerging fields in chemical science.

Potential areas for interdisciplinary collaboration include:

Chemical Biology: The compound and its derivatives could be used as chemical probes to study biological processes. chemscene.com For example, fluorescently labeled derivatives could be synthesized to visualize specific targets within cells.

Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding and metal coordination makes it an excellent candidate for the construction of complex supramolecular architectures with tailored functions.

Catalysis: Metal complexes of this compound could be explored as catalysts for a variety of organic transformations. The electronic and steric properties of the ligand can be tuned to optimize catalytic activity and selectivity.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 4-(3-Hydrazinylpropyl)pyridine, and what are their mechanistic considerations?

- Methodological Answer : The compound can be synthesized via sequential functionalization of pyridine derivatives. A common approach involves:

-

Step 1 : Nitration of a 4-substituted pyridine precursor (e.g., 4-(chlorophenyl)pyridine) using HNO₃/H₂SO₄ under controlled conditions (0–5°C) to introduce nitro groups .

-

Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂, acetic acid) or SnCl₂/HCl, followed by hydrazine substitution. For hydrazinylpropyl side chains, a propyl linker may be introduced via alkylation or Grignard reactions prior to functionalization .

-

Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-reduction or side reactions.

Synthesis Step Reagents/Conditions Yield Reference Nitration HNO₃/H₂SO₄, 0–5°C 75–85% Reduction Pd/C, H₂, 60–70°C 60–70% Hydrazine Substitution NH₂NH₂, EtOH, reflux 50–65%

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯N hydrogen bonds) using monoclinic space groups (e.g., C2/c) .

- NMR : Confirm hydrazinyl proton signals at δ 2.5–3.5 ppm (NH–NH₂) and pyridine protons at δ 7.5–8.5 ppm .

- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z 194.1) .

Q. What safety protocols are critical when handling hydrazine-containing pyridine derivatives?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin contact (H313 hazard) .

- Storage : Store in airtight containers under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can the reactivity of the hydrazinyl group in this compound be modulated for targeted applications?

- Methodological Answer :

- Acylation : React with acetic anhydride or benzoyl chloride to form hydrazides, enhancing stability for drug delivery .

- Coordination Chemistry : Utilize the hydrazine moiety as a ligand for transition metals (e.g., Pd, Cu) in catalysis. Optimize pH (6–8) to prevent decomposition .

- Cross-Coupling : Employ Suzuki-Miyaura reactions with boronic acids to attach aryl groups (e.g., anthracene) for optoelectronic materials .

Q. What intermolecular interactions dominate the supramolecular assembly of this compound in crystalline phases?

- Methodological Answer :

-

Hydrogen Bonding : Hydrazine NH groups form C–H⋯N interactions (distance: ~2.7 Å) with pyridine rings .

-

π–π Stacking : Aromatic pyridine rings exhibit face-to-face stacking (distance: ~3.6 Å), stabilizing layered networks .

-

Thermodynamic Analysis : Use DSC to study phase transitions and lattice energy (ΔH ~120–150 kJ/mol) .

Interaction Type Distance (Å) Energy (kJ/mol) Reference C–H⋯N (Hydrazine-Pyridine) 2.739 ~25–30 π–π Stacking 3.606 ~15–20

Q. How can synthetic yields be improved while minimizing side reactions in hydrazinylpropyl functionalization?

- Methodological Answer :

- Catalyst Optimization : Replace Pd/C with Ru-based catalysts for selective reduction (yield increase: ~15%) .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during alkylation .

- Temperature Control : Maintain reaction temperatures below 80°C to prevent thermal decomposition of hydrazine .

Data Contradictions & Resolution

-

Issue : Conflicting reports on hydrazine stability in acidic vs. basic conditions.

-

Issue : Discrepancies in crystallographic data for similar compounds (e.g., space group C2/c vs. P2₁/c).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.